1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-
Overview
Description
“1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” is an organic compound. It is also known by other names such as Piperonylic acid, Benzoic acid, 3,4- (methylenedioxy)-, Heliotropic acid, Protocatechuic acid methylene ether, and 3,4-Methylenedioxybenzoic acid . Its molecular formula is C8H6O4 .
Molecular Structure Analysis
The molecular structure of “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” can be represented by the InChI string:InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
. This structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
The compound “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” has a molecular weight of 166.1308 . It is available in powder form and has a melting point of 229-231 °C (lit.) .Scientific Research Applications
Application Summary
A series of 17 benzodioxole derivatives, including 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-, were evaluated as potential antidiabetic agents .
Method of Application
These compounds were evaluated against lipase and alpha-amylase enzymes. The inhibitory activities of these compounds were measured and compared with the anti-glycemic agent acarbose .
2. Synthesis of Fluorescent Carboxylic Acids
Application Summary
1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- is used in the synthesis of a series of fluorescent carboxylic acids .
Method of Application
3. Antioxidant Research
Application Summary
Benzodioxole derivatives, including 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-, have been evaluated for their antioxidant activities .
Results
The results showed that benzodiazepine ring with different substituent groups probably increased the antioxidant activities of this group of compounds and made a good interaction with DPPH .
4. Anticancer Research
Application Summary
1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- has been used in the synthesis of compounds for anticancer evaluation .
Results
Data obtained revealed that the synthesized compounds exhibited good selectivity between cancer cells and normal cells .
5. Organic Synthesis
Application Summary
1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- is used in organic synthesis, particularly in the preparation of various organic compounds .
Results
6. Cytochrome P450 Inhibition
Application Summary
Compounds containing the methylenedioxyphenyl group, such as 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-, have been found to inhibit cytochrome P450, an enzyme involved in drug metabolism .
Results
The results showed that methylenedioxyphenyl compounds have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .
properties
IUPAC Name |
6-methoxy-1,3-benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJQBUVHAHZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C(=O)O)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453422 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |
CAS RN |
7168-93-6 | |
Record name | 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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